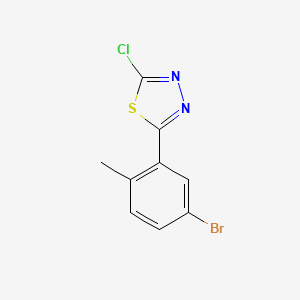![molecular formula C12H19NO3 B1375346 4-oxo-6-azaspiro[2.5]octano-6-carboxilato de tert-butilo CAS No. 1101840-74-7](/img/structure/B1375346.png)
4-oxo-6-azaspiro[2.5]octano-6-carboxilato de tert-butilo
Descripción general
Descripción
“Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a versatile compound used in scientific research. Its unique structure offers potential applications in various fields, including drug discovery and materials science.
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is characterized by a spirocyclic scaffold . This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Physical And Chemical Properties Analysis
“Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate” is a solid at 20°C . It has a molecular weight of 225.28 .Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, este compuesto sirve como un bloque de construcción versátil para la síntesis de diversas moléculas farmacológicamente activas. Su estructura espirocíclica es particularmente útil para crear marcos rígidos que pueden interactuar con objetivos biológicos de manera predecible. El grupo tert-butilo proporciona un volumen estérico que puede ser beneficioso para mejorar la estabilidad metabólica de posibles candidatos a fármacos .
Ciencia de Materiales
“4-oxo-6-azaspiro[2.5]octano-6-carboxilato de tert-butilo” se puede utilizar en ciencia de materiales para el desarrollo de polímeros novedosos con propiedades únicas. La presencia de un grupo carboxilato y una amina espirocíclica permite la reticulación, lo que puede conducir a materiales con mayor estabilidad térmica y resistencia mecánica .
Ciencia Ambiental
En ciencia ambiental, los derivados de este compuesto podrían explorarse por su posible uso en la absorción y neutralización de contaminantes. El anillo que contiene nitrógeno podría unirse potencialmente a metales pesados, ayudando a su eliminación de sitios contaminados .
Química Analítica
Este compuesto se puede utilizar como un estándar o un reactivo en química analítica debido a su estructura y propiedades bien definidas. Podría ser particularmente útil en la calibración de instrumentos que miden compuestos espirocíclicos o en el desarrollo de ensayos para detectar estructuras similares en mezclas complejas .
Bioquímica
En bioquímica, el compuesto se puede utilizar como precursor para sintetizar análogos de compuestos espirocíclicos de origen natural. Estos análogos se pueden utilizar luego para estudiar vías biológicas o como herramientas para sondear mecanismos enzimáticos .
Farmacología
Farmacológicamente, el compuesto se puede modificar para crear moduladores espirocíclicos que pueden tener una variedad de actividades, desde la inhibición enzimática hasta la modulación del receptor. Su estructura rígida puede ser ventajosa en el diseño de moléculas con alta especificidad y efectos fuera del objetivo reducidos .
Síntesis de Moléculas Complejas
El compuesto es un excelente punto de partida para la síntesis de moléculas complejas debido a su naturaleza multifuncional. Puede sufrir diversas transformaciones químicas, lo que permite a los químicos construir estructuras complejas de manera gradual y eficiente .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, este compuesto se puede utilizar en la generación de bibliotecas químicas diversas. El núcleo espirocíclico se puede conservar mientras se varían los sustituyentes para generar compuestos con una amplia gama de actividades biológicas para la detección de alto rendimiento .
Propiedades
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIBIIHRXRKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735772 | |
| Record name | tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101840-74-7 | |
| Record name | tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
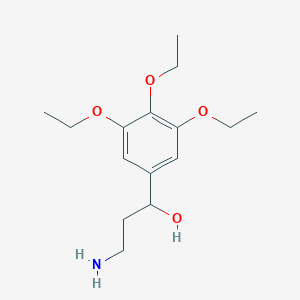
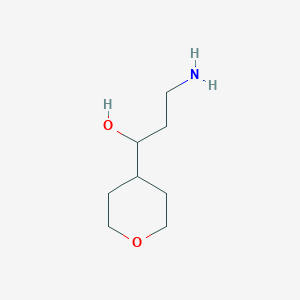
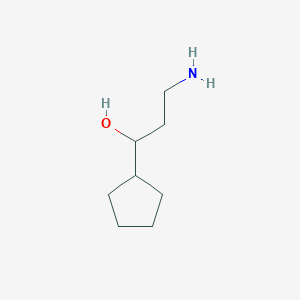
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
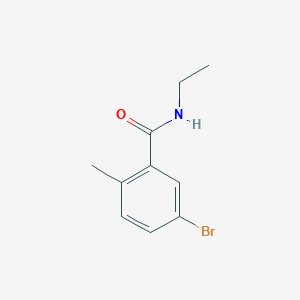
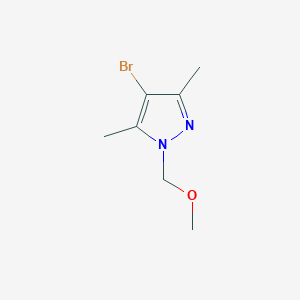
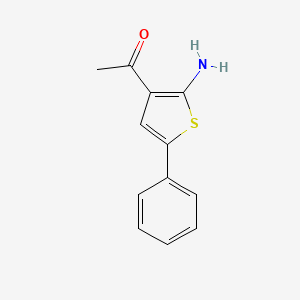
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
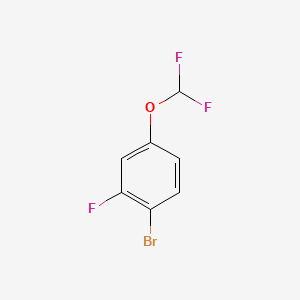
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
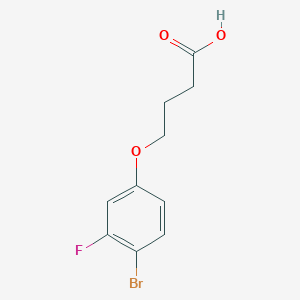

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
